1-(1,3-Benzodioxol-5-ylmethoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride is a complex organic compound that features a benzodioxole moiety, a pyridinylpiperazine group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Attachment of the Methoxy Group: The benzodioxole is then reacted with methanol in the presence of a strong acid to introduce the methoxy group.
Synthesis of the Piperazine Derivative: The pyridinylpiperazine group is synthesized by reacting 2-chloropyridine with piperazine under reflux conditions.
Coupling Reaction: The final step involves coupling the benzodioxole derivative with the pyridinylpiperazine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels or inhibition of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanol
- 1-(1,3-Benzodioxol-5-ylmethoxy)-2-(4-pyridin-2-ylpiperazin-1-yl)ethane
Uniqueness
1-(1,3-Benzodioxol-5-ylmethoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety provides stability and potential for aromatic interactions, while the pyridinylpiperazine group offers versatility in receptor binding and biological activity.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4.2ClH/c24-17(14-25-13-16-4-5-18-19(11-16)27-15-26-18)12-22-7-9-23(10-8-22)20-3-1-2-6-21-20;;/h1-6,11,17,24H,7-10,12-15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFCXVAVUZDGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC3=C(C=C2)OCO3)O)C4=CC=CC=N4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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